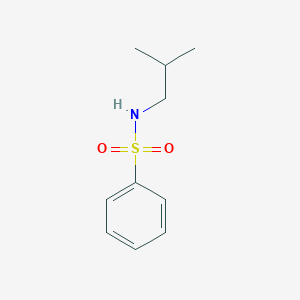

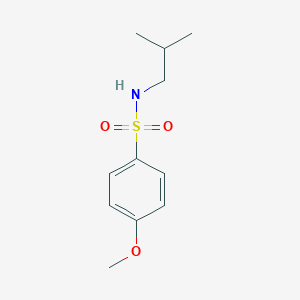

N-(2-méthylpropyl)benzènesulfonamide

Vue d'ensemble

Description

“N-(2-methylpropyl)benzenesulfonamide” is an organic compound that belongs to the class of benzenesulfonamides . It contains a sulfonamide group that is S-linked to a benzene ring . The general formula for this compound is C7H9NO2S .

Synthesis Analysis

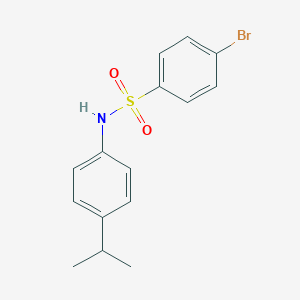

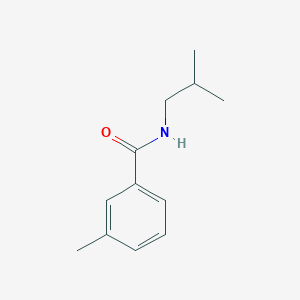

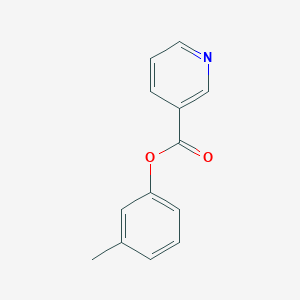

The synthesis of benzenesulfonamide derivatives, which “N-(2-methylpropyl)benzenesulfonamide” is a part of, has been studied extensively. For instance, new aryl thiazolone–benzenesulfonamides were synthesized and their carbonic anhydrase IX inhibitory effect was evaluated . Another study described the synthesis of benzenesulfonamide analogs by the Schiff base condensation .

Molecular Structure Analysis

The molecular structure of “N-(2-methylpropyl)benzenesulfonamide” can be represented by the formula C7H9NO2S . The average mass of the molecule is 171.217 Da and the monoisotopic mass is 171.035400 Da .

Chemical Reactions Analysis

Benzenesulfonamides, including “N-(2-methylpropyl)benzenesulfonamide”, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states .

Applications De Recherche Scientifique

Activité anticancéreuse

N-isobutylbenzènesulfonamide : les dérivés ont été étudiés pour leur potentiel en tant qu'agents anticancéreux. Ces composés peuvent inhiber l'anhydrase carbonique IX (CA IX), qui est surexprimée dans de nombreuses tumeurs solides . L'inhibition sélective de la CA IX est une stratégie prometteuse pour développer de nouveaux agents antiprolifératifs. Par exemple, certains dérivés ont montré des effets inhibiteurs importants contre les lignées cellulaires du cancer du sein, avec une forte sélectivité par rapport aux lignées cellulaires normales .

Propriétés antimicrobiennes

Les propriétés antimicrobiennes des dérivés du benzènesulfonamide les rendent précieux dans le développement de nouveaux médicaments. Ils ont montré une activité contre une variété de pathogènes microbiens. Ceci est particulièrement important dans le contexte de la résistance croissante aux antibiotiques, où de nouvelles options thérapeutiques sont urgemment nécessaires .

Inhibition enzymatique

Les composés du benzènesulfonamide, y compris le N-isobutylbenzènesulfonamide, peuvent agir comme des inhibiteurs enzymatiques. Leur capacité à inhiber des enzymes comme les anhydrases carboniques joue un rôle crucial dans le traitement de conditions telles que le glaucome, l'œdème et certains troubles neurologiques .

Chimie organique synthétique

En chimie organique synthétique, les dérivés du N-isobutylbenzènesulfonamide sont utilisés comme intermédiaires dans la synthèse de molécules plus complexes. Par exemple, ils peuvent être impliqués dans les réactions d'ouverture de cycle des aziridines, conduisant à la formation de divers composés organiques ayant des activités pharmacologiques potentielles .

Conception et développement de médicaments

La polyvalence structurelle du benzènesulfonamide permet la conception et le développement d'une large gamme de médicaments. En modifiant l'échafaudage du benzènesulfonamide, les chercheurs peuvent créer des composés ayant des propriétés pharmacologiques ciblées pour le traitement de diverses maladies .

Applications en chimie verte

Les dérivés du benzènesulfonamide sont également pertinents en chimie verte. Ils peuvent être synthétisés en utilisant des méthodes respectueuses de l'environnement, telles que les nanohybrides à base de graphène récupérables magnétiquement, qui offrent des avantages tels que des temps de réaction plus courts, des conditions sans solvant et la réutilisabilité du catalyseur .

Mécanisme D'action

Target of Action

N-(2-methylpropyl)benzenesulfonamide, also known as N-isobutylbenzenesulfonamide, is a type of benzenesulfonamide . The primary targets of benzenesulfonamides are carbonic anhydrases . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst .

Mode of Action

Benzenesulfonamides are known to inhibit carbonic anhydrases by coordinating to the zinc ion in the active site of the enzyme . This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons .

Biochemical Pathways

The inhibition of carbonic anhydrases by benzenesulfonamides affects several biochemical pathways. Carbonic anhydrases play a crucial role in maintaining pH homeostasis, fluid balance, and electrolyte transport . Therefore, their inhibition can disrupt these processes .

Pharmacokinetics

Benzenesulfonamides are generally known to have good absorption and distribution profiles . The metabolism and elimination of these compounds can vary, and further studies are needed to elucidate these aspects for N-(2-methylpropyl)benzenesulfonamide .

Result of Action

The inhibition of carbonic anhydrases by N-(2-methylpropyl)benzenesulfonamide can lead to a variety of cellular effects. For instance, it can disrupt pH regulation and ion transport, potentially affecting cell growth and proliferation .

Action Environment

The action of N-(2-methylpropyl)benzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances can affect the compound’s stability and efficacy .

Orientations Futures

Propriétés

IUPAC Name |

N-(2-methylpropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-9(2)8-11-14(12,13)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTYMJYAOZHUHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-Methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B472552.png)

![Methyl 2-[(methylsulfonyl)amino]benzoate](/img/structure/B472575.png)

![4-[(5-Bromo-2-furoyl)amino]benzoic acid](/img/structure/B472603.png)

![3-[(5-Bromofuran-2-carbonyl)amino]benzoic acid](/img/structure/B472605.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-naphthamide](/img/structure/B472643.png)